Propanedioic acid, mono-2-propenyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, mono-2-propenyl ester can be synthesized through the esterification of propanedioic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as heteropoly acids supported on clay, can be employed to catalyze the esterification reaction. These catalysts offer advantages in terms of reusability and stability under reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, mono-2-propenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and allyl alcohol.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form substituted carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides and amines. The reactions are typically carried out in polar aprotic solvents.
Ester Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.
Decarboxylation: This reaction often requires heating and can be catalyzed by bases or acids.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Ester Hydrolysis: Propanedioic acid and allyl alcohol.
Decarboxylation: Substituted carboxylic acids.
Scientific Research Applications
Propanedioic acid, mono-2-propenyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of propanedioic acid, mono-2-propenyl ester in chemical reactions involves the activation of the ester group towards nucleophilic attack. The ester group is susceptible to nucleophilic substitution, hydrolysis, and decarboxylation due to the presence of the electron-withdrawing carbonyl groups. These reactions proceed through the formation of reactive intermediates, such as enolates and carbocations, which facilitate the transformation of the compound into various products .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: An ester of propanedioic acid with ethyl alcohol, commonly used in malonic ester synthesis.
Methyl malonate: An ester of propanedioic acid with methyl alcohol, used in similar synthetic applications.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.
Uniqueness
Propanedioic acid, mono-2-propenyl ester is unique due to the presence of the allyl group, which imparts additional reactivity compared to other malonate esters. The allyl group can participate in various reactions, such as polymerization and cross-coupling, making this compound versatile in organic synthesis .
Properties
IUPAC Name |
3-oxo-3-prop-2-enoxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3-10-6(9)4-5(7)8/h2H,1,3-4H2,(H,7,8)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPGSVZBIOSJB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621637 | |
Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-46-3 | |
Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.